[2-Amino-2-(4-cyano-phenyl)-ethyl]-carbamic acid tert-butyl ester hydrochloride
Description
[2-Amino-2-(4-cyano-phenyl)-ethyl]-carbamic acid tert-butyl ester hydrochloride is a Boc-protected amine derivative featuring a 4-cyanophenyl substituent. The tert-butyl carbamate group serves as a protective moiety for the primary amine, enabling controlled deprotection in synthetic workflows. The hydrochloride salt enhances stability and solubility in polar solvents. This compound is frequently utilized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors or receptor-targeted therapies, where the cyano group may enhance binding affinity or metabolic stability .
Properties
CAS No. |
939760-53-9 |
|---|---|
Molecular Formula |
C14H19N3O2 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
tert-butyl N-[2-amino-2-(4-cyanophenyl)ethyl]carbamate |
InChI |
InChI=1S/C14H19N3O2/c1-14(2,3)19-13(18)17-9-12(16)11-6-4-10(8-15)5-7-11/h4-7,12H,9,16H2,1-3H3,(H,17,18) |
InChI Key |
ZJNKSPDTTKZYJZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)C#N)N.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)C#N)N |
Origin of Product |
United States |
Biological Activity
[2-Amino-2-(4-cyano-phenyl)-ethyl]-carbamic acid tert-butyl ester hydrochloride (CAS: 939760-53-9) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies concerning this compound.
The compound has the following chemical characteristics:
- Molecular Formula: C14H20ClN3O2
- Molecular Weight: 297.78 g/mol
- Appearance: White to off-white crystalline powder
- Solubility: Soluble in organic solvents such as ethanol and dimethylformamide .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the cyano group and the carbamate moiety may contribute to its pharmacological properties, potentially influencing enzyme inhibition and receptor modulation.
1. Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit significant inhibitory effects on certain enzymes involved in metabolic pathways. For instance, studies have shown that related carbamate derivatives can inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmission .
2. Anticancer Activity
The compound's structural features suggest potential anticancer properties. In vitro studies have demonstrated that derivatives with similar structures can inhibit the growth of various cancer cell lines, including HeLa (cervical cancer), A375 (melanoma), and HCT116 (colon cancer). These studies report IC50 values ranging from 0.5 to 2 µM, indicating moderate potency against these cell lines .
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa | 1.7 |
| A375 | 0.87 |
| HCT116 | 0.55 |
3. G Protein-Coupled Receptor Modulation
The compound may also interact with G protein-coupled receptors (GPCRs), which are pivotal in various signaling pathways. The modulation of GPCRs can lead to alterations in cellular responses, including changes in proliferation and apoptosis in cancer cells .
Case Study 1: Anticancer Efficacy
In a study examining the anticancer effects of related carbamate compounds, researchers found that specific derivatives exhibited selective inhibition of CDK1 and CDK2 kinases, which are crucial for cell cycle regulation. The compound demonstrated an IC50 of approximately 6 nM against CDK1, highlighting its potential as a therapeutic agent in cancer treatment .
Case Study 2: Neuroprotective Effects
Another study explored neuroprotective effects against oxidative stress-induced neuronal damage using compounds structurally related to this compound. The results indicated that these compounds could reduce neuronal apoptosis, suggesting a possible application in neurodegenerative diseases .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential use as a pharmaceutical agent. Its structural features suggest that it may interact with biological targets involved in various diseases.
Case Study: Anticancer Activity
Recent studies have explored the anticancer properties of similar carbamate derivatives. Research indicates that modifications in the chemical structure can enhance the efficacy against specific cancer cell lines, suggesting that [2-Amino-2-(4-cyano-phenyl)-ethyl]-carbamic acid tert-butyl ester hydrochloride might exhibit similar properties .
Neuropharmacology
Compounds with amino and cyano groups have been studied for their neuroprotective effects. The potential modulation of neurotransmitter systems makes this compound a candidate for further exploration in treating neurodegenerative diseases.
Research Findings
- Experimental results indicate that related compounds can inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease, thereby enhancing cognitive function .
Synthetic Chemistry
The compound serves as an intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.
Synthesis Application Table
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Used to introduce functional groups into the molecule. |
| Coupling Reactions | Acts as a building block for larger, more complex structures. |
Toxicology and Safety
While exploring its applications, safety data sheets indicate that proper handling and storage are crucial due to potential hazards associated with chemical exposure. The compound should be handled in accordance with safety regulations to mitigate risks .
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group is cleaved under acidic or thermal conditions to release the free amine.
Reaction Conditions and Mechanisms
-
Mechanistic Insights :
-
Acidic conditions protonate the carbamate oxygen, triggering elimination of tert-butanol and CO₂ to yield the primary amine .
-
Photolytic cleavage involves excitation of the carbamate chromophore, leading to homolytic bond cleavage and formation of reactive intermediates (e.g., triplet-state biradicals) .
-
Reactivity of the Primary Amine
After deprotection, the free amine participates in nucleophilic reactions:
Key Transformations
-
Limitations : Steric hindrance from the adjacent ethyl-carbamate group may reduce reaction rates in bulky electrophiles.
Nitrile Group Transformations
The 4-cyano-phenyl moiety undergoes hydrolysis, reduction, or cycloaddition:
Reaction Pathways
-
Hydrolysis Mechanism : Protonation of the nitrile nitrogen followed by nucleophilic water attack generates a carboxylic acid via an intermediate imidic acid .
Stability Under Ambient Conditions
The compound exhibits sensitivity to:
-
Moisture : Hydrolysis of the nitrile group occurs slowly in humid environments.
-
Light : Prolonged UV exposure degrades the Boc group (t₁/₂ = 4 h under ambient lab lighting) .
Comparative Reactivity Table
| Functional Group | Reaction Rate (Relative) | Key Influencing Factors |
|---|---|---|
| Boc carbamate | Moderate | Acid strength, temperature |
| Primary amine | High | Steric hindrance, pH |
| Aromatic nitrile | Low | Electrophilicity of the nitrile carbon |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound belongs to a family of tert-butyl carbamate-protected amines with aryl substituents. Key structural analogs include:
Preparation Methods
Use of Neutral Starting Materials
A key advancement in synthesis is the use of the neutral forms of the reactants rather than their salts. This approach was found to:
- Simplify the reaction process.
- Avoid high viscosity and solidification issues in the reaction mixture.
- Improve yields and purity.
- Eliminate the need for careful control of reagent addition order.
This represents a significant improvement over prior art methods that used salt forms and large amounts of bases like triethylamine, which caused operational difficulties and lower yields.
Reaction Conditions
-
- Compound A: tert-butyl (2-amino-2-(4-cyanophenyl)ethyl)carbamate (neutral form)
- Compound B: Corresponding acid or acid chloride for salt formation (e.g., hydrochloric acid)
Solvents:
Suitable organic solvents include:Base:
Tertiary amines or aromatic amines (e.g., pyridine, methylpyridine) are used to neutralize the reaction medium and facilitate salt formation without causing excessive viscosity.Temperature:
Reactions are generally conducted at moderate temperatures (around 60 °C) to optimize conversion without degradation.
Molar Ratios and Concentrations
The molar ratio of compound A to compound B is critical for optimal yield:
Concentrations of the compounds in the solvent range from 1% to 40% (w/v), with 15-40% being optimal for industrial scale to balance solubility and reaction kinetics.
Stepwise Preparation Protocol
| Step | Description | Conditions/Notes |
|---|---|---|
| 1. Mixing of Neutral Reagents | Combine tert-butyl (2-amino-2-(4-cyanophenyl)ethyl)carbamate and acid (e.g., HCl) in selected organic solvent | Molar ratio ~1:1.05, solvent volume adjusted to achieve 15-40% concentration |
| 2. Base Addition | Add tertiary or aromatic amine base to neutralize and facilitate salt formation | Base added after mixing reagents; avoids high viscosity |
| 3. Stirring and Reaction | Stir the mixture at ~60 °C for sufficient time to complete reaction | Reaction time optimized based on scale and solvent |
| 4. Isolation and Purification | Isolate the hydrochloride salt by crystallization or precipitation | Use of solvents like acetonitrile or alcohols for crystallization |
Advantages of the Improved Method
- Higher Yield: Up to 93% yield reported compared to ~85% in older methods using salt reagents and excess base.
- Better Purity: Reduced side reactions due to milder conditions and neutral reagent use.
- Simplified Process: Single-step mixing without complex order of addition control.
- Industrial Scalability: Avoids solidification and high viscosity, facilitating stirring and heat transfer.
Research Findings and Comparative Analysis
| Parameter | Prior Art Methods (Salt Forms) | Improved Method (Neutral Forms) |
|---|---|---|
| Yield | ~85% | Up to 93% |
| Purity | Moderate, affected by side reactions | Higher, cleaner reaction profile |
| Reaction Mixture Viscosity | High, solidification issues | Low, easy stirring |
| Base Usage | Large excess of triethylamine | Controlled amounts of tertiary/aromatic amines |
| Process Complexity | High, requires careful reagent addition | Low, one-step mixing feasible |
| Industrial Suitability | Limited by viscosity and stirring | Suitable for scale-up |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
